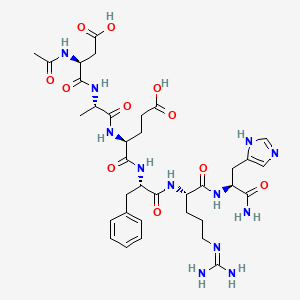
MeOSuc-AAPV-AFC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-7-amino-4-trifluoromethylcoumarin involves multiple steps:
Peptide Synthesis: The peptide sequence Ala-Ala-Pro-Val is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling with Methoxysuccinyl Group: The peptide is then coupled with methoxysuccinyl chloride under basic conditions to form the methoxysuccinylated peptide.
Coupling with 7-amino-4-trifluoromethylcoumarin: The methoxysuccinylated peptide is finally coupled with 7-amino-4-trifluoromethylcoumarin using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-7-amino-4-trifluoromethylcoumarin follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Large-scale SPPS is employed to synthesize the peptide sequence.
Methoxysuccinylation: The peptide is methoxysuccinylated in large reactors under controlled conditions.
Coumarin Coupling: The final coupling with 7-amino-4-trifluoromethylcoumarin is performed in large-scale reactors with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-7-amino-4-trifluoromethylcoumarin primarily undergoes enzymatic cleavage reactions:
Hydrolysis: The peptide bond between valine and the coumarin moiety is cleaved by neutrophil elastase, resulting in the release of the fluorescent 7-amino-4-trifluoromethylcoumarin.
Oxidation and Reduction: While not common, the compound can undergo oxidation and reduction reactions under specific conditions, altering its fluorescence properties.
Common Reagents and Conditions
Neutrophil Elastase: The primary enzyme used for hydrolysis.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer is commonly used to maintain the pH during enzymatic reactions.
Oxidizing and Reducing Agents: Hydrogen peroxide (H2O2) for oxidation and dithiothreitol (DTT) for reduction reactions.
Major Products
7-amino-4-trifluoromethylcoumarin: The major fluorescent product formed upon enzymatic cleavage.
Methoxysuccinyl-Ala-Ala-Pro-Val: The peptide fragment remaining after cleavage.
Applications De Recherche Scientifique
N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-7-amino-4-trifluoromethylcoumarin has a wide range of applications in scientific research:
Biochemistry: Used to study the activity and kinetics of neutrophil elastase and other proteases.
Cell Biology: Employed in live-cell imaging to monitor enzyme activity in real-time.
Medicine: Utilized in diagnostic assays to detect neutrophil elastase activity in various diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Industry: Applied in high-throughput screening assays for drug discovery and development.
Mécanisme D'action
The mechanism of action of N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-7-amino-4-trifluoromethylcoumarin involves the specific recognition and cleavage of the peptide bond between valine and the coumarin moiety by neutrophil elastase. This enzymatic cleavage releases the fluorescent 7-amino-4-trifluoromethylcoumarin, which can be detected using fluorescence spectroscopy. The molecular target is the active site of neutrophil elastase, and the pathway involves the hydrolysis of the peptide bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC): Another fluorogenic substrate for neutrophil elastase with similar properties but different fluorescence emission characteristics.
N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA): A chromogenic substrate for neutrophil elastase that releases p-nitroaniline upon cleavage.
Uniqueness
N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-7-amino-4-trifluoromethylcoumarin is unique due to its high sensitivity and specificity for neutrophil elastase, as well as its distinct fluorescence emission properties (excitation at 380 nm and emission at 500 nm), making it highly suitable for various biochemical and diagnostic applications .
Propriétés
Formule moléculaire |
C31H38F3N5O9 |
|---|---|
Poids moléculaire |
681.7 g/mol |
Nom IUPAC |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C31H38F3N5O9/c1-15(2)26(29(45)37-18-8-9-19-20(31(32,33)34)14-25(42)48-22(19)13-18)38-28(44)21-7-6-12-39(21)30(46)17(4)36-27(43)16(3)35-23(40)10-11-24(41)47-5/h8-9,13-17,21,26H,6-7,10-12H2,1-5H3,(H,35,40)(H,36,43)(H,37,45)(H,38,44)/t16-,17-,21-,26-/m0/s1 |
Clé InChI |
FLFLPZJVJVKNIW-BYRWETQCSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)CCC(=O)OC |
SMILES canonique |
CC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12391193.png)

![2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391219.png)

![(1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12391235.png)




![5-methyl-2-(2-propan-2-ylphenyl)-~{N}-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B12391275.png)




